

Technical Comparison Guide: XRD Analysis of Azane Boric Acid Octahydrate

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Compound of Interest

Compound Name: Azane;boric acid;octahydrate

Cat. No.: B8251943

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Executive Summary

Azane boric acid octahydrate is the systematic nomenclature often referenced in patent literature and chemical registries for Ammonium Pentaborate Octahydrate (APO). It is a high-value borate salt synthesized from the stoichiometric reaction of ammonia (azane) and boric acid.

This guide characterizes its crystalline fingerprint, distinguishing it from common alternatives like Boric Acid (raw material) and Ammonium Tetraborate (a competing borate phase). For researchers in drug development and materials science, accurate XRD identification is critical to ensure phase purity, which directly correlates to thermal stability and solubility profiles.

Core Identity Matrix

Property	Specification
Common Name	Ammonium Pentaborate Octahydrate (APO)
Systematic Name	Azane Boric Acid Octahydrate
Chemical Formula	or
Oxide Formula	
Crystal System	Orthorhombic
Space Group	Aba2 (No.[1] 41)

XRD Pattern Analysis: The Fingerprint

The diffraction pattern of Azane Boric Acid Octahydrate is unique due to its orthorhombic lattice, which differs significantly from the triclinic structure of boric acid or the monoclinic structure of ammonium tetraborate.

Characteristic Diffraction Features

Unlike amorphous borate glasses, APO exhibits a sharp, well-defined crystalline pattern. The structural unit consists of the isolated pentaborate polyanion

, hydrogen-bonded to ammonium cations and interstitial water molecules.

Key Diffraction Zones (

with Cu K

radiation):

- Low Angle Region (10°–20°): The most diagnostic peaks occur here, corresponding to the large d-spacings of the pentaborate cage structure.
- Mid-Range (20°–40°): Contains complex multiplets due to the lower symmetry of the borate network.

“

Critical Insight: The presence of a sharp peak at $\sim 27.5^\circ$ is often characteristic of B-O bonding networks in borates, but for phase identification, you must look for the unique low-angle reflections (

) that distinguish the pentaborate anion from the tetraborate anion.

Crystallinity & Phase Purity

- High Crystallinity: Pure APO shows narrow FWHM (Full Width at Half Maximum) peaks, indicating large crystallite size and high order.
- Impurity Markers:
 - Boric Acid: Look for intense peaks at 14.3° and 27.8° .
 - Ammonium Tetraborate: Distinct peaks appear due to its monoclinic symmetry, often shifting the primary low-angle reflections.

Comparative Performance Analysis

In drug development and industrial synthesis, choosing the correct borate source is vital. The table below compares APO with its primary alternatives.

Table 1: Comparative Physicochemical Profile

Feature	Azane Boric Acid Octahydrate (APO)	Ammonium Tetraborate Tetrahydrate (ATT)	Boric Acid (Precursor)
Stoichiometry	1:5 ()	1:2 ()	N/A
Crystal System	Orthorhombic	Monoclinic	Triclinic
XRD Signature	Distinct low-angle peaks; Orthorhombic symmetry.	Complex monoclinic pattern; different peak positions.	Strong peaks at 14.3° and 27.8°.
Thermal Stability	High Stability: Dehydrates in a narrow range (165–175°C).	Lower Stability: Dehydrates over a broad range (70–250°C).	Volatilizes >100°C; loses water to form Metaboric acid.
Solubility (20°C)	Moderate (~9.5 g/100mL)	High (~17 g/100mL)	Low (~4.7 g/100mL)
Application	High-grade capacitors, flame retardants, buffers.	General boron source, fertilizers.[2]	Raw material, antiseptic.[2]

Why Choose APO?

- **Stoichiometric Precision:** APO crystallizes with a precise 1:5 ammonia-to-boron ratio, making it an excellent standard for introducing specific boron quantities without excess alkalinity.
- **Thermal Predictability:** The narrow dehydration window (165–175°C) allows for controlled processing in pharmaceutical formulations, unlike Tetraborate which loses water continuously, potentially destabilizing moisture-sensitive drugs.

Experimental Protocol: XRD Sample Preparation

Borate hydrates are sensitive to environmental humidity and grinding pressure. Improper preparation can induce phase transitions (dehydration) or amorphization.

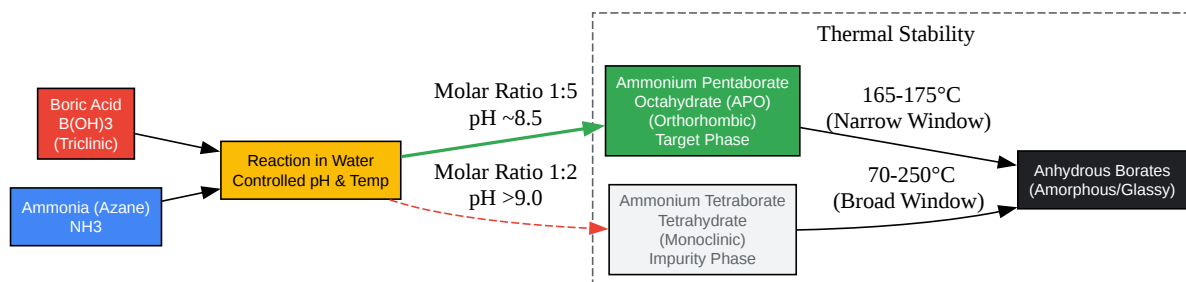
Step-by-Step Workflow

- Sample Selection:
 - Use analytical grade Azane Boric Acid Octahydrate (Purity >99.5%).
 - Check: Material should be a free-flowing white crystalline powder. Clumping indicates moisture absorption.
- Gentle Comminution (Critical Step):
 - Do NOT ball mill aggressively. High energy can dehydrate the octahydrate to the tetrahydrate form.
 - Protocol: Use an agate mortar and pestle. Grind gently by hand for 60 seconds to achieve a fine powder (particle size <50) without generating significant heat.
- Mounting:
 - Use a zero-background holder (single crystal silicon) to minimize noise, especially for the low-angle peaks.
 - Back-loading technique is recommended to reduce preferred orientation effects common in plate-like borate crystals.
- Data Collection Parameters:
 - Instrument: Powder X-ray Diffractometer (Cu K
 - ,
 -).
 - Range:
 - to
 - .

- Step Size:
.
- Scan Speed:
(slow scan required to resolve closely spaced borate peaks).
- Validation:
 - Compare the obtained pattern against ICDD/JCPDS Card (check for Ammonium Pentaborate references) or a simulated pattern from the Aba2 crystal structure data.

Synthesis & Structural Logic

Understanding the formation pathway helps in troubleshooting phase impurities. The synthesis is pH-dependent.



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Caption: Synthesis pathway showing the critical dependence of pH and stoichiometry in isolating the Orthorhombic APO phase versus the Monoclinic Tetraborate phase.

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